Cas no 871231-46-8 (Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate)
Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate Chemical and Physical Properties
Names and Identifiers
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- Borate(1-),1,3-benzodioxol-5-yltrifluoro-, potassium (1:1), (T-4)-
- Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate
- Potassium 3,4-(Methylenedioxy)Phenyltri
- Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate
- potassium,1,3-benzodioxol-5-yl(trifluoro)boranuide
- Potassium 3,4-(methylenedioxy)phenyltrifluoroborate
- PubChem11398
- DGKKZZSEXSGSIG-UHFFFAOYSA-N
- 1155AF
- SY113228
- AK546293
- POTASSIUM 3,4-(METHYLENEDIOXY)PHENYLTRIamp
- Potassium 3,4-(methylenedioxy) phenyltrifluoroborate
- potassium (2H-1,3-benzodioxol-5-yl)trifluoroboranuide
- Potassium (2H-1,3-benzodioxol-5-y
-
- MDL: MFCD08276799
- Inchi: 1S/C7H5BF3O2.K/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6;/h1-3H,4H2;/q-1;+1
- InChI Key: DGKKZZSEXSGSIG-UHFFFAOYSA-N
- SMILES: [K+].F[B-](C1C([H])=C([H])C2=C(C=1[H])OC([H])([H])O2)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 202
- Topological Polar Surface Area: 18.5
Experimental Properties
- Melting Point: 236-242 °C
Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,Room Temperature
Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM217729-5g |
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate |
871231-46-8 | 95+% | 5g |
$143 | 2021-06-16 | |
| Chemenu | CM217729-10g |
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate |
871231-46-8 | 95+% | 10g |
$224 | 2021-06-16 | |
| Chemenu | CM217729-25g |
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate |
871231-46-8 | 95+% | 25g |
$449 | 2021-06-16 | |
| Alichem | A159001556-5g |
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate |
871231-46-8 | 97% | 5g |
$152.60 | 2023-08-31 | |
| Alichem | A159001556-10g |
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate |
871231-46-8 | 97% | 10g |
$252.00 | 2023-08-31 | |
| Alichem | A159001556-25g |
Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate |
871231-46-8 | 97% | 25g |
$480.00 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P886846-5g |
potassium 1,3-benzodioxol-5-yl(trifluoro)borate(1-) |
871231-46-8 | 98% | 5g |
1,067.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GL869-5g |
Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate |
871231-46-8 | 97% | 5g |
1452CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GL869-1g |
Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate |
871231-46-8 | 97% | 1g |
409CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GL869-250mg |
Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate |
871231-46-8 | 97% | 250mg |
¥158.0 | 2022-07-29 |
Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate Suppliers
Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on Potassium 3,4-(methylenedioxy)-phenyltrifluoroborate
Potassium 3,4-(Methylenedioxy)Phenyltrifluoroborate: A Comprehensive Overview
Potassium 3,4-(methylenedioxy)phenyltrifluoroborate, identified by the CAS No. 871231-46-8, is a highly specialized compound with significant applications in various fields of chemistry and materials science. This compound is a potassium salt of the trifluoroborate anion, where the aromatic ring is substituted with a methylenedioxy group at the 3 and 4 positions. The combination of these functional groups imparts unique electronic and structural properties to the molecule, making it a valuable component in advanced chemical systems.
The methylenedioxy group, often abbreviated as MDO, is a well-known electron-donating substituent that enhances the stability and reactivity of aromatic compounds. In the context of Potassium 3,4-(methylenedioxy)phenyltrifluoroborate, this group plays a crucial role in modulating the electronic environment of the aromatic ring, which in turn influences its interactions with other chemical species. Recent studies have highlighted its potential as a versatile building block in organic synthesis, particularly in the construction of complex aromatic systems.
One of the most intriguing aspects of this compound is its compatibility with modern synthetic methodologies. Researchers have demonstrated its utility in Suzuki-Miyaura cross-coupling reactions, where it serves as an efficient arylboron reagent. This reaction is pivotal in the synthesis of biaryl compounds, which are widely used in pharmaceuticals and agrochemicals. The ability of Potassium 3,4-(methylenedioxy)phenyltrifluoroborate to undergo such transformations underscores its importance in contemporary organic chemistry.
Moreover, the trifluoroborate moiety in this compound contributes to its stability under various reaction conditions. Unlike traditional boronic acids or esters, trifluoroborates are less susceptible to hydrolysis and oxidation, making them ideal for use in aqueous or oxidizing environments. This property has been leveraged in recent studies to develop novel catalytic systems and intermediates for industrial applications.
The synthesis of Potassium 3,4-(methylenedioxy)phenyltrifluoroborate typically involves multi-step processes that require precise control over reaction conditions. A common approach involves the coupling of an aryl halide with a boronate ester followed by ion exchange to introduce the potassium counterion. Recent advancements in catalysis have enabled more efficient and scalable methods for its production, further enhancing its accessibility for research and commercial purposes.
In terms of applications, this compound has found niche uses in materials science, particularly in the development of advanced materials such as organic light-emitting diodes (OLEDs) and perovskite solar cells. Its electronic properties make it a promising candidate for tuning the optoelectronic characteristics of these materials. For instance, studies have shown that incorporating this compound into OLED architectures can improve device efficiency and stability by optimizing charge transport layers.
The growing interest in sustainable chemistry has also led to investigations into the eco-friendly synthesis and recycling of Potassium 3,4-(methylenedioxy)phenyltrifluoroborate. Researchers are exploring methods to minimize waste generation and reduce energy consumption during its production process. These efforts align with global initiatives to promote green chemistry principles across various industries.
In conclusion, Potassium 3,4-(methylenedioxy)phenyltrifluoroborate stands out as a multifaceted compound with diverse applications across chemistry and materials science. Its unique combination of functional groups and favorable chemical properties positions it as a key player in advancing modern chemical technologies. As research continues to uncover new potential uses for this compound, its role in shaping future innovations is expected to grow significantly.
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